3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
N-Fmoc-2-methoxy-4-chloro-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group at the 2-position, and a chloro group at the 4-position on the phenyl ring. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 2-methoxy-4-chloro-L-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-methoxy-4-chloro-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 2-methoxy-4-chloro-L-phenylalanine.
Scientific Research Applications
N-Fmoc-2-methoxy-4-chloro-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: It serves as a building block in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-2-methyl-4-chloro-L-phenylalanine: Similar in structure but with a methyl group instead of a methoxy group.
N-Fmoc-3-methoxy-4-chloro-L-phenylalanine: Similar but with the methoxy group at the 3-position.
Uniqueness
N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is unique due to the specific positioning of the methoxy and chloro groups, which can influence its reactivity and interactions in peptide synthesis. This unique structure allows for specific applications in medicinal chemistry and biological studies .
Properties
Molecular Formula |
C25H22ClNO5 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
ALAUFRUJCUALQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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